molecular formula C7H6O2 B1680747 Salicylaldehyde CAS No. 90-02-8

Salicylaldehyde

Cat. No. B1680747
Key on ui cas rn: 90-02-8
M. Wt: 122.12 g/mol
InChI Key: SMQUZDBALVYZAC-UHFFFAOYSA-N
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Patent
US09241942B2

Procedure details

2-hydroxy-3-methylbenzaldehyde; 2-hydroxy-3-tert.butylbenzaldehyde; 2-hydroxy-3-tert.butyl-5-methylbenzaldehyde; 2-hydroxy-3,5-ditert.butylbenzaldehyde; 2-hydroxy-3-isopropyl-6-methylbenzaldehyde; 2-hydroxy-3-cyclohexylbenzaldehyde; 2-hydroxy-4-tert.butylbenzaldehyde; 2-hydroxy-4-chlorobenzaldehyde and 2-hydroxy-6-chlorobenzaldehyde; 2-hydroxy-3-phenylbenzaldehyde; 2-hydroxy-5-methoxybenzaldehyde; 2-hydroxy-3-nonylbenzaldehyde; 2,5-dihydroxybenzaldehyde; and 2-hydroxy-4-acetylaminobenzaldehyde;
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reactant
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reactant
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reactant
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Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:9](C)=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].OC1C(C(C)(C)C)=CC=CC=1C=O.OC1C(C(C)(C)C)=CC(C)=CC=1C=O.OC1C(C(C)(C)C)=CC(C(C)(C)C)=CC=1C=O.OC1C(C(C)C)=CC=C(C)C=1C=O.OC1C(C2CCCCC2)=CC=CC=1C=O.OC1C=C(C(C)(C)C)C=CC=1C=O.OC1C=C(Cl)C=CC=1C=O.OC1C=CC=C(Cl)C=1C=O.OC1C(C2C=CC=CC=2)=CC=CC=1C=O.OC1C=CC(OC)=CC=1C=O.OC1C(CCCCCCCCC)=CC=CC=1C=O.OC1C=CC(O)=CC=1C=O.OC1C=C(NC(=O)C)C=CC=1C=O>>[OH:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1CCCCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)NC(C)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1C(C)(C)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1C(C)(C)C)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1C(C)(C)C)C(C)(C)C
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C(=CC=C1C(C)C)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1C1CCCCC1
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)C(C)(C)C
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)Cl
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C(=CC=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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